1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
Description
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (hereafter referred to as PtdIns(3,4,5)P₃) is a phosphatidylinositol trisphosphate derivative with two palmitoyl (C16:0) chains esterified to the glycerol backbone. The inositol ring is phosphorylated at the 3rd, 4th, and 5th hydroxyl positions, distinguishing it from other inositol phosphates. This lipid plays a critical role in cellular signaling, particularly in pathways involving Akt/PKB activation, membrane trafficking, and cytoskeletal reorganization . Its amphipathic nature allows integration into lipid bilayers, enabling interactions with pleckstrin homology (PH) domain-containing proteins. PtdIns(3,4,5)P₃ is often synthesized as a sodium or ammonium salt for experimental use, enhancing solubility in aqueous buffers while retaining biological activity .
Properties
IUPAC Name |
[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXYWFCIKKZBT-ZVDPZPSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H82O22P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349240 | |
| Record name | D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1051.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165689-82-7 | |
| Record name | D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (commonly referred to as DHP-IP3) is a phospholipid derivative that plays a significant role in cellular signaling and biological activity. This compound is part of the inositol phosphate signaling pathway, which is crucial for various physiological processes including cell proliferation, differentiation, and apoptosis.
Chemical Structure and Properties
DHP-IP3 has a complex structure characterized by its phosphatidylinositol backbone modified with hexadecanoyl (palmitoyl) fatty acid chains at the sn-1 and sn-2 positions. The presence of the inositol trisphosphate moiety allows it to interact with specific receptors and proteins involved in signal transduction.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₈₁O₁₉P₃ |
| Molecular Weight | 840.08 g/mol |
| Structure | Phosphatidylinositol derivative |
| Biological Role | Cell signaling |
DHP-IP3 primarily functions as a second messenger in intracellular signaling pathways. Upon stimulation of specific receptors (e.g., G-protein coupled receptors), phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). The IP3 produced can then mobilize calcium ions from the endoplasmic reticulum, leading to various downstream effects such as muscle contraction, neurotransmitter release, and gene expression modulation.
Case Studies and Research Findings
- Role in Cancer Biology : Research has indicated that alterations in DHP-IP3 signaling pathways are implicated in various cancers. For instance, studies have shown that increased levels of DHP-IP3 can enhance cell proliferation in breast cancer cell lines by promoting calcium signaling pathways that activate growth factors .
- Neurotransmission : In neuronal cells, DHP-IP3 plays a crucial role in synaptic transmission. It has been observed that activation of metabotropic glutamate receptors leads to increased production of DHP-IP3, which subsequently enhances calcium release from intracellular stores, facilitating neurotransmitter release .
- Cardiovascular Function : DHP-IP3 has also been studied for its effects on cardiac myocytes. Research indicates that it can modulate calcium handling in heart cells, affecting contractility and rhythm .
Comparative Biological Activity
The biological activity of DHP-IP3 can be compared with other phosphoinositides:
| Compound | Function | Key Effects |
|---|---|---|
| 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) | Second messenger for calcium signaling | Enhances cell proliferation and neurotransmission |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Precursor for IP3 production | Involved in membrane trafficking and cytoskeletal dynamics |
| Diacylglycerol (DAG) | Activator of protein kinase C | Regulates cell growth and differentiation |
Scientific Research Applications
Biological Significance
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is primarily involved in:
- Signal Transduction : It acts as a second messenger in various signaling pathways, particularly those involving phosphoinositide metabolism. This compound is essential for the activation of protein kinase C and the release of intracellular calcium ions from the endoplasmic reticulum .
- Cell Proliferation and Survival : It has been shown to influence cell growth and differentiation through its role in phosphoinositide signaling pathways. Dysregulation of these pathways can lead to diseases such as cancer .
Cancer Research
Recent studies have highlighted the role of phosphoinositides in cancer cell proliferation. The manipulation of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) levels can alter cancer cell behavior. For example:
- Case Study : In breast cancer models, altering the levels of this phospholipid affected tumor growth rates and metastatic potential .
Neurobiology
This compound is involved in neuronal signaling pathways. Its modulation affects synaptic plasticity and neurotransmitter release.
- Case Study : Research on hippocampal neurons demonstrated that increased levels of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Cardiovascular Research
The compound plays a role in vascular smooth muscle cell function and endothelial cell signaling.
- Case Study : Studies have shown that manipulating this phospholipid can influence vascular tone and blood pressure regulation via its effects on calcium signaling pathways .
Data Table: Applications Overview
Chemical Reactions Analysis
Enzymatic Hydrolysis Reactions
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) (PtdIns(3,4,5)P₃) undergoes hydrolysis via two major pathways mediated by 5-phosphatases (e.g., SHIP2) and 3-phosphatases (e.g., PTEN). These reactions are critical for regulating intracellular signaling pathways.
Reaction 1: 5-Phosphatase Activity (SHIP2)
textPtdIns(3,4,5)P₃ + H₂O → PtdIns(3,4)P₂ + Phosphate
- Catalyzed by : SHIP2 (Src homology 2 domain-containing inositol phosphatase 2) .
- Substrate specificity : SHIP2 preferentially hydrolyzes the 5-phosphate group from PtdIns(3,4,5)P₃ to produce PtdIns(3,4)P₂ .
- Regulation : Activity is enhanced by phosphatidylserine (PtdSer) vesicles, increasing catalytic efficiency by up to 8-fold .
Reaction 2: 3-Phosphatase Activity (PTEN)
textPtdIns(3,4,5)P₃ + H₂O → PtdIns(4,5)P₂ + Phosphate
- Catalyzed by : PTEN (Phosphatase and tensin homolog) .
- Localization : Nuclear PTEN activity is observed in vascular smooth muscle cells, modulating phosphoinositide 3-kinase (PI3K) signaling .
Enzyme Kinetics and Substrate Specificity
Biological Implications of Hydrolysis
- SHIP2-mediated PtdIns(3,4)P₂ : Acts as a secondary messenger in insulin signaling and cilia assembly .
- PTEN-mediated PtdIns(4,5)P₂ : Regulates vesicle trafficking and actin cytoskeleton dynamics .
- Nuclear Localization : SHIP2 colocalizes with SC35 splicing factors, suggesting roles in RNA processing, while PTEN suppresses PI3K signaling .
Synthetic and Structural Considerations
- Chemical Formula : C₄₁H₇₅O₂₂P₄ .
- Molecular Weight : 1051.0 g/mol .
- InChI Key : ZSZXYWFCIKKZBT-IVYVYLGESA-G .
Key Research Findings
- SHIP2 vs. PTEN Activity :
- Lipid Vesicle Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of inositol phosphates and phosphatidylinositol derivatives arises from variations in phosphorylation patterns, acyl chain composition, and solubility. Below, PtdIns(3,4,5)P₃ is compared to key analogues.
Phosphate Position Isomers
- PtdIns(3,4)P₂ (1-O-(1,2-di-O-palmitoyl-sn-glycero-3-phosphoryl)-D-myo-inositol 3,4-bisphosphate): This bisphosphate lacks the 5-phosphate group, reducing its affinity for proteins requiring trisphosphate recognition, such as certain PH domains. Studies show PtdIns(3,4)P₂ is less effective in Akt activation compared to PtdIns(3,4,5)P₃, highlighting the necessity of the 5-phosphate for downstream signaling .
- PtdIns(4,5)P₂ (1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)): Phosphorylated at positions 4 and 5, this lipid is a precursor for secondary messengers like Ins(1,4,5)P₃. Its shorter dioctanoyl (C8) chains reduce membrane affinity compared to PtdIns(3,4,5)P₃, making it more soluble and transient in signaling .
Acyl Chain Variants
- 1,2-Dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate): Replacing hexadecanoyl (C16) with octanoyl (C8) chains shortens the hydrophobic tail, reducing membrane integration and increasing aqueous solubility. This variant is preferred for in vitro studies requiring rapid diffusion .
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (Lyso-PtdIns): A monoacylated derivative with a free hydroxyl group, Lyso-PtdIns exhibits altered membrane curvature preferences and is implicated in inflammatory responses, unlike PtdIns(3,4,5)P₃’s role in growth signaling .
Non-Lipidated Inositol Phosphates
- Ins(1,4,5)P₃ (1D-myo-inositol 1,4,5-trisphosphate): This water-soluble messenger lacks the diacylglycerol moiety, enabling cytosolic diffusion. It primarily mobilizes calcium from the endoplasmic reticulum, contrasting with PtdIns(3,4,5)P₃’s membrane-localized signaling .
Salt Formulations
- Hexasodium Salt (PtdIns(3,4,5)P₃) :
The sodium salt form enhances stability in neutral buffers, ideal for lipid-protein binding assays . - Ammonium Salt (e.g., 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)): Ammonium salts are preferred for mass spectrometry due to reduced ion suppression effects .
Data Tables
Table 1. Structural and Functional Comparison of PtdIns(3,4,5)P₃ and Analogues
| Compound Name | Phosphate Positions | Acyl Chains | Molecular Weight (g/mol) | Solubility | Key Function |
|---|---|---|---|---|---|
| PtdIns(3,4,5)P₃ (dihexadecanoyl) | 3,4,5 | C16:0 | ~1,100* | Low (membrane) | Akt activation, cell survival |
| PtdIns(3,4)P₂ (dihexadecanoyl) | 3,4 | C16:0 | ~1,050* | Low (membrane) | Oxidative stress response |
| PtdIns(4,5)P₂ (dioctanoyl) | 4,5 | C8:0 | ~586† | High (aqueous) | PLC substrate, calcium signaling |
| Ins(1,4,5)P₃ | 1,4,5 | None | ~420‡ | High (aqueous) | ER calcium release |
| 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol | None | C8:0 | ~586§ | Moderate | Membrane structure modulation |
*Estimated based on sodium salt derivatives ; †From CAS 105172-95-0 ; ‡From CAS 142656-03-9 ; §From CAS 105172-95-0 .
Preparation Methods
Core Inositol Intermediate Preparation
The synthesis begins with a protected myo-inositol derivative. In one approach, 3,4,5-benzoyl-myo-inositol (1) undergoes protection with methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) at 50°C to yield fully protected intermediate 2 . Deprotection with sodium methoxide (NaOMe) in methanol-THF furnishes triol 3 in 85% yield, which is subsequently phosphorylated and oxidized with elemental sulfur to generate phosphorothioate 4 (28% yield).
An alternative route employs tris(2-cyanoethoxy)phosphine and 1H-tetrazole for phosphitylation, followed by oxidation with phenylacetyl disulfide to achieve phosphorothioate 11 in 72% yield. Selective deprotection of triethylsilyl (TES) ethers using ammonium fluoride (NH<sub>4</sub>F) in methanol provides key intermediate 5 in 90% yield, demonstrating improved efficiency over hydrofluoric acid-pyridine (HF- Py) deprotection.
Diacylglycerol Integration
The dihexadecanoyl (palmitoyl) groups are introduced via condensation of phosphoramidite 6a with inositol intermediate 5 . Activation by 1H-tetrazole forms a phosphite intermediate, which is oxidized with tert-butyl hydroperoxide (t-BuOOH) to yield protected phosphorothioate 7a . Cyanoethyl (CE) groups are cleaved using triethylamine (TEA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent re-alkylation. Final MOM deprotection with ethanethiol and boron trifluoride diethyl etherate (BF<sub>3</sub>- Et<sub>2</sub>O) delivers the target compound 8a .
Regioselective Phosphorylation Strategies
3,4,5-Trisphosphate Assembly
A critical challenge lies in achieving regioselective phosphorylation at the 3-, 4-, and 5-positions of myo-inositol. Bruzik’s method enables this via:
-
Acetalization : myo-Inositol is treated with D-camphor dimethyl acetal to form a chiral ketal.
-
Selective Silylation : The 1-OH group is protected with a triisopropylsilyl (TIPS) group.
-
Benzoylation : Free hydroxyls at positions 3, 4, and 5 are benzoylated, followed by full protection of remaining hydroxyls.
-
Phosphorylation : Phosphoramidite chemistry installs phosphate groups at 3, 4, and 5 positions, with oxidation completing the trisphosphate motif.
Stabilized Analogues
Metabolically stabilized analogues resist phosphatase degradation. For example:
-
5-Phosphorothioate (5-PT) : Introduced via sulfurization during phosphorylation.
-
5-Methylphosphonate (5-MP) : Achieved using methylphosphonamidite reagents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
<sup>31</sup>P NMR : Confirms phosphate incorporation (δ = −0.5 to −2.5 ppm for phosphorothioates).
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (m/z 1051.0 for [M+H]<sup>+</sup>).
Comparative Analysis of Synthetic Methods
Route 2 offers higher yields due to optimized deprotection and reduced side reactions.
Structural Validation and Biological Relevance
The compound’s structure (PubChem CID 643963) includes:
-
Glycerol Backbone : sn-1 and sn-2 positions esterified with palmitate.
-
Inositol Trisphosphate : 1D-myo configuration with phosphate groups at 3, 4, and 5.
Biological assays confirm its role in epithelial sodium channel (ENaC) regulation, with EC<sub>50</sub> values in the nanomolar range .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for generating 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate), and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves regioselective phosphorylation of myo-inositol derivatives. For example, Han et al. (2003) achieved enantiomerically convergent synthesis using L- and D-1,2-O-cyclohexylidene myo-inositol precursors, with 3-O-selective phosphorylation to avoid side reactions . Key factors include:
- Use of protecting groups (e.g., cyclohexylidene) to control hydroxyl reactivity.
- Optimized reaction temperature (0–4°C) to minimize acyl migration.
- Chromatographic purification (silica gel or HPLC) to isolate stereoisomers.
Q. How can researchers reliably quantify this compound in lipid extracts from biological membranes?
- Methodological Answer : Gradient ion chromatography (GIC) or HPLC with post-column derivatization is recommended. Phillippy & Bland (1988) resolved inositol phosphates using a Dionex AS11 column with NaOH gradients, detecting peaks via conductivity or radiometric labeling (e.g., H isotopes) . For lipid extracts:
- Pre-treat samples with chloroform-methanol extraction to remove neutral lipids.
- Use enzymatic hydrolysis (e.g., phospholipase C) to release inositol trisphosphate for detection.
- Cross-validate with MS for absolute quantification .
Q. What experimental controls are critical when studying its role in phosphatidylinositol signaling pathways?
- Methodological Answer : Include:
- Negative controls with kinase inhibitors (e.g., LY294002 for PI3K) to confirm signaling specificity.
- Lipid-free vesicles to rule out nonspecific binding.
- Isotopic tracing (e.g., H-inositol) to track metabolic flux in live-cell assays .
Advanced Research Questions
Q. How can conflicting data regarding its stability in aqueous buffers be resolved?
- Methodological Answer : Stability issues often arise from hydrolysis of labile phosphate esters. To address this:
- Use buffered systems (e.g., 10 mM ammonium phosphate, pH 7.4) to minimize pH fluctuations .
- Conduct time-course stability assays via P NMR to monitor degradation products.
- Compare synthetic analogs (e.g., phosphorothioate derivatives) for enhanced resistance to phosphatases .
Q. What advanced imaging techniques are suitable for visualizing its spatial distribution in cellular membranes?
- Methodological Answer :
- Fluorescent probes : Engineer GFP-tagged PH domains (e.g., PLCδ-PH) that bind specifically to phosphatidylinositol trisphosphates.
- Super-resolution microscopy : Use STED or PALM to overcome diffraction limits in lipid raft studies.
- Mass spectrometry imaging (MSI) : Matrix-assisted laser desorption/ionization (MALDI)-MSI provides lipidomic maps at 10 µm resolution .
Q. What strategies can address discrepancies in its reported binding affinities for PI3K isoforms?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Use lipid-coated sensor chips to measure real-time binding kinetics under physiological buffer conditions.
- Molecular dynamics (MD) simulations : Compare acyl chain flexibility (C16 vs. shorter chains) to explain affinity variations .
- Standardize lipid presentation : Incorporate the compound into unilamellar vesicles with defined curvature (e.g., 100 nm vesicles via extrusion) to mimic native membranes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
